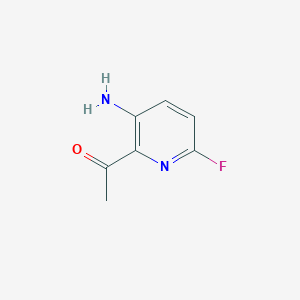

1-(3-Amino-6-fluoropyridin-2-YL)ethanone

Description

1-(3-Amino-6-fluoropyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group at the 1-position, an amino group at the 3-position, and a fluorine atom at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

1-(3-amino-6-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3 |

InChI Key |

IYJBNFNYXKMEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is replaced by a fluorine atom using diazonium salts and fluoroboric acid . Another method involves the direct fluorination of pyridine using selective fluorinating agents .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of high-pressure and high-temperature conditions can improve the yield and selectivity of the desired fluorinated product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-6-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

1-(3-Amino-6-fluoropyridin-2-YL)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-fluoropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of 1-(3-Amino-6-fluoropyridin-2-yl)ethanone with its analogs:

Key Observations:

- Substituent Position Effects: The position of fluorine and amino groups significantly alters electronic distribution. For example, 2-Acetyl-3-fluoropyridine () has a fluorine at position 3, creating a sterically hindered acetyl group at position 2, whereas the target compound’s amino group at position 3 enhances solubility via hydrogen bonding.

- Halogen vs.

- Trifluoromethyl Groups: The CF₃ group in 1-(6-Trifluoromethylpyridin-3-yl)ethanone () introduces strong electron-withdrawing effects and lipophilicity, making it suitable for crossing biological membranes.

Physicochemical Properties

- Solubility: The amino group in the target compound enhances water solubility compared to halogenated analogs (e.g., ), which rely on polar organic solvents.

- Thermal Stability : Compounds with trifluoromethyl groups () exhibit higher predicted boiling points (~444.5°C) due to increased molecular weight and intermolecular forces.

- Acidity/Basicity: The pKa of 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone () is 3.53, suggesting moderate basicity, whereas the amino group in the target compound may confer higher basicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.